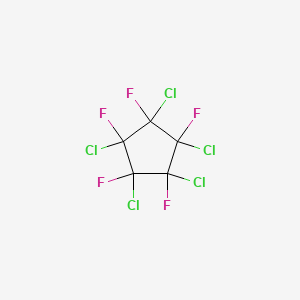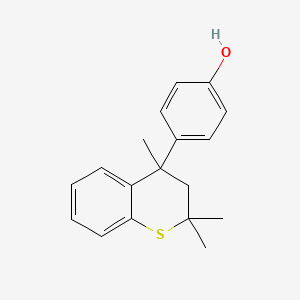
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-: is an organic compound with the molecular formula C18H20O2S It is a derivative of phenol and benzothiopyran, characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a dihydrobenzothiopyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,2,4-trimethyl-1,2-dihydroquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
化学反応の分析
Types of Reactions
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products
科学的研究の応用
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and benzothiopyran moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
類似化合物との比較
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- can be compared with other similar compounds, such as:
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Similar structure but with an oxygen atom instead of sulfur.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzofuran-4-yl)-: Contains a furan ring instead of a thiopyran ring.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiazole-4-yl)-: Features a thiazole ring instead of a thiopyran ring.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-.
特性
CAS番号 |
24195-45-7 |
|---|---|
分子式 |
C18H20OS |
分子量 |
284.4 g/mol |
IUPAC名 |
4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenol |
InChI |
InChI=1S/C18H20OS/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3 |
InChIキー |
NRZSTQWBQJYRAN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC=CC=C2S1)(C)C3=CC=C(C=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


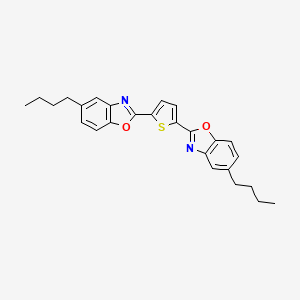



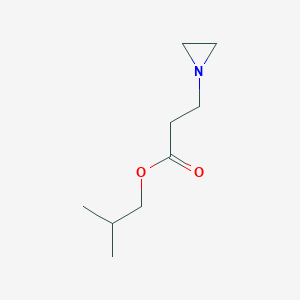
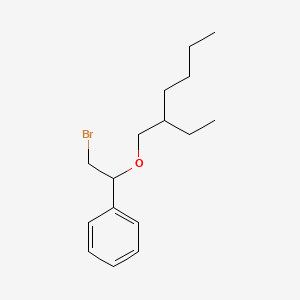

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
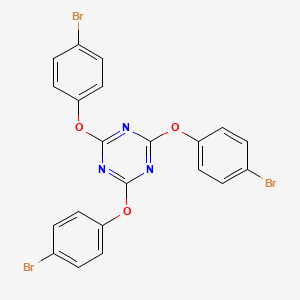
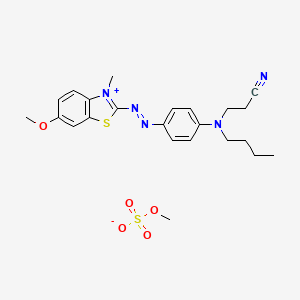
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)


